GW806742X is a small molecule inhibitor extensively utilized in scientific research to investigate the mechanisms of necroptosis, a programmed form of cell death. [, , , ] It is specifically recognized as a potent and selective inhibitor of mixed lineage kinase domain-like protein (MLKL), a key executor protein in the necroptotic pathway. [, , , ]
GW806742X was developed by researchers at GlaxoSmithKline as part of a broader effort to understand and manipulate cell death pathways. Its classification as a serine protease inhibitor places it within a group of compounds that interfere with proteolytic enzymes, which play essential roles in cellular signaling and apoptosis. The specific inhibition of necroptosis by GW806742X has implications for therapeutic strategies against diseases characterized by excessive cell death or inflammation .
The synthesis of GW806742X involves several steps that utilize standard organic chemistry techniques. The initial synthesis typically begins with the formation of key intermediates through reactions such as condensation and cyclization. These intermediates are then subjected to further modifications, including hydrogenation and functional group transformations, to yield the final product.
For instance, one reported synthesis method includes the use of palladium-catalyzed reactions to facilitate the formation of carbon-nitrogen bonds, which are critical in constructing the compound's core structure. The purification of GW806742X is achieved through techniques such as column chromatography and recrystallization, ensuring high purity levels suitable for biological assays .
The molecular structure of GW806742X can be described using its chemical formula, which includes various functional groups characteristic of serine protease inhibitors. The compound exhibits a complex arrangement that allows it to interact effectively with target proteins involved in necroptosis.
The structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into the compound's conformation and molecular weight. For example, NMR studies reveal critical information about the hydrogen bonding patterns and spatial arrangement of atoms within the molecule .
GW806742X participates in several chemical reactions that are primarily relevant to its mechanism of action as an inhibitor. These reactions include binding interactions with receptor-interacting protein kinases 1 and 3, leading to the modulation of downstream signaling pathways involved in necroptosis.
The kinetics of these interactions can be studied using enzyme assays where varying concentrations of GW806742X are tested against recombinant forms of the target proteins. This allows researchers to determine the inhibitory constants (IC50 values) and assess the potency of GW806742X in blocking necroptosis .
The mechanism of action for GW806742X involves its binding to receptor-interacting protein kinases 1 and 3, inhibiting their activity. This inhibition prevents the phosphorylation of mixed lineage kinase domain-like protein (MLKL), a crucial step in the necroptotic pathway.
Research indicates that when GW806742X is administered, it disrupts the signaling cascade that leads to cell death through necroptosis. Flow cytometry assays have demonstrated that cells treated with GW806742X exhibit reduced markers of necroptosis compared to untreated controls, highlighting its effectiveness as an inhibitor .
The physical properties of GW806742X include its solubility profile, melting point, and stability under various conditions. It is generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in aqueous environments.
Chemical properties include its reactivity towards nucleophiles due to electrophilic centers within its structure. Stability studies indicate that GW806742X remains stable under physiological conditions but may degrade under extreme pH or temperature variations .
GW806742X has significant applications in scientific research, particularly in studies exploring cell death mechanisms and inflammatory diseases. Its role as a necroptosis inhibitor makes it a valuable tool for investigating conditions where this form of cell death is implicated, such as neurodegenerative diseases, cancer therapy resistance, and autoimmune disorders.
Additionally, GW806742X is utilized in preclinical studies to evaluate potential therapeutic strategies aimed at modulating necroptosis for improved patient outcomes in various disease contexts .
GW806742X binds the pseudokinase domain of Mixed Lineage Kinase Domain-Like (Kd = 9.3 μM), a key executor of necroptosis. Unlike canonical kinases, Mixed Lineage Kinase Domain-Like lacks catalytic activity due to substitutions in conserved motifs: its "activation loop" contains GFE instead of DFG, and the catalytic loop carries HGK instead of HRD. Structural analyses reveal that GW806742X occupies the ATP-binding pocket in the pseudokinase domain, forming hydrogen bonds with hinge residues (e.g., Glu239, Lys219) and hydrophobic interactions with the P-loop and αC-helix. This binding stabilizes Mixed Lineage Kinase Domain-Like in an inactive conformation by preventing the critical salt bridge formation between Lys219 and Gln343 (mouse numbering), a step essential for activation [1] [9] [10].
Table 1: Key Structural Features of Mixed Lineage Kinase Domain-Like Pseudokinase Domain Targeted by GW806742X
Structural Element | Canonical Kinase Motif | Mixed Lineage Kinase Domain-Like Variant | Role in GW806742X Binding |
---|---|---|---|
Activation loop | DFG motif | GFE motif | Prevents "DFG-out" conformation |
Catalytic loop | HRD motif | HGK motif | Reduces catalytic competence |
VAIK motif | Lys for ATP anchoring | Lys219 (mouse) / Lys230 (human) | H-bonds with GW806742X |
αC-helix | Glu for catalytic activity | Gln343 (stabilizes Lys219) | Allosteric disruption upon binding |
Species-specific differences exist: Human Mixed Lineage Kinase Domain-Like requires oligomerization for membrane translocation, whereas murine Mixed Lineage Kinase Domain-Like does not. GW806742X binds both but shows higher efficacy in cellular models expressing murine Mixed Lineage Kinase Domain-Like due to tighter allosteric control [1] [10].
GW806742X blocks necroptosis by disrupting Mixed Lineage Kinase Domain-Like’s transition from an inert monomer to an oligomeric pore-former. Upon activation by Receptor-Interacting Protein Kinase 3, Mixed Lineage Kinase Domain-Like undergoes phosphorylation (e.g., Thr357/Ser358 in humans), triggering conformational changes that expose its N-terminal four-helix bundle domain. GW806742X binding to the pseudokinase domain sterically hinders phosphorylation by Receptor-Interacting Protein Kinase 3 and prevents brace helix-mediated oligomerization. Consequently, Mixed Lineage Kinase Domain-Like fails to translocate to membranes, as demonstrated by:
GW806742X potently inhibits Vascular Endothelial Growth Factor Receptor 2 (IC50 = 2 nM), an angiogenesis-regulating kinase. It competes with ATP in the kinase domain’s catalytic cleft, disrupting downstream signaling. Key evidence includes:
GW806742X exhibits ATP-competitive kinetics but divergent selectivity across kinases:
Kinome-wide screens reveal paradoxical selectivity:
Table 2: Selectivity Profile of GW806742X Against Key Kinases
Kinase Target | Affinity (IC50/Kd) | Inhibition at 1 μM | Functional Consequence |
---|---|---|---|
Vascular Endothelial Growth Factor Receptor 2 | 2 nM (IC50) | >95% | Anti-angiogenesis |
Mixed Lineage Kinase Domain-Like | 9.3 μM (Kd) | 30–40% | Necroptosis blockade |
Receptor-Interacting Protein Kinase 1 | ~780 nM (IC50) | 60–70% | Off-target apoptosis modulation |
Janus Kinase 2 | ~1 μM (IC50) | 50–60% | Cytokine signaling disruption |
Critically, cellular rescue from necroptosis by GW806742X occurs primarily via Receptor-Interacting Protein Kinase 1 inhibition—not Mixed Lineage Kinase Domain-Like—as evidenced by:
These data underscore that while GW806742X engages Mixed Lineage Kinase Domain-Like, its functional impact on necroptosis is largely driven by off-target kinase inhibition [7] [9] [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2